molecular formula C12H14O4 B8639164 Methyl 4-(1-methoxy-1-oxopropan-2-yl)benzoate CAS No. 77959-48-9

Methyl 4-(1-methoxy-1-oxopropan-2-yl)benzoate

Cat. No.: B8639164
CAS No.: 77959-48-9
M. Wt: 222.24 g/mol
InChI Key: LMGDXEZEUHTSEE-UHFFFAOYSA-N
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Description

Methyl 4-(1-methoxy-1-oxopropan-2-yl)benzoate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

77959-48-9

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 4-(1-methoxy-1-oxopropan-2-yl)benzoate

InChI

InChI=1S/C12H14O4/c1-8(11(13)15-2)9-4-6-10(7-5-9)12(14)16-3/h4-8H,1-3H3

InChI Key

LMGDXEZEUHTSEE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of dimethyl homoterephthalate (4.16 g, 20 mmoles) in 15 ml of dry tetrahydrofuran was added dropwise over 15 min to a stirred mixture of potassium hydride (2.5 g of 35% oil suspension, 22 mmole) in 75 ml of dry tetrahydrofuran at 0° C. After 30 min a homogeneous yellow suspension had formed. Methyl iodide (2.79 g, 22 mmole) was then added over a 5 minute period and the resulting mixture stirred for 30 minutes. The mixture was quenched with 2 ml of 50% acetic acid, diluted with 500 ml of water and extracted with ether. The ether extract was washed with water, dried over magnesium sulfate and evaporated to leave an oil. The material was chromatographed on silica gel with elution by ether-hexane (1:9) to afford (71%) of a clear oil; m/e 222 (M+): NMR (CDCl3) 1.50 (3H, d, CH3), 3.65 (3 H, s, OCH3), 3.93 (3H, s, OCH3 benzoate).
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods II

Procedure details

A mixture of 35% potassium hydride in oil (6.04 g, equivalent to 2.11 g, 53 mmol of potassium hydride) in 240 mL of sieve dried tetrahydrofuran was cooled to 0° C. The cold mixture was treated with homoterephthalic acid dimethyl ester (10.0 g, 48 mmol). The mixture was stirred at 0° C. for 1 h. Methyl iodide (7.51 g, 53 mmol) was added and the mixture stirred at 0° C. for 30 min, then at room temperature for 16 h. The resulting mixture was treated with 4.8 mL of 50% acetic acid, then poured into 480 mL of water. The mixture was extracted with ether (2×250 mL). The ether extracts were combined, dried on magnesium sulfate, and concentrated to a brown oil, 15.67 g. Chromatography on 250 g of flash silica gel (10% ether in hexanes eluent) gave the product as a pale yellow oil, 7.24 g (67.9% theory). NMR (CDCl3): δ=7.56 (q, 4H, Ar); 2.78 (m, 7H, 2×CH3O+ArCH); 1.49 (d, 3H, CH3CH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
7.51 g
Type
reactant
Reaction Step Three
Quantity
4.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
480 mL
Type
solvent
Reaction Step Five

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